molecular formula C6H7FN2 B591573 (2-Fluoropyridin-3-yl)methanamine CAS No. 205744-16-7

(2-Fluoropyridin-3-yl)methanamine

Cat. No. B591573
M. Wt: 126.134
InChI Key: ORBSSWJRHPFEBR-UHFFFAOYSA-N
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Description

“(2-Fluoropyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 205744-16-7 . It has a linear formula of C6H7FN2 and a molecular weight of 126.13 .


Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-3-pyridinyl)methanamine . The InChI code is 1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 . The compound has a boiling point of 225.6°C at 760 mmHg .


Physical And Chemical Properties Analysis

“(2-Fluoropyridin-3-yl)methanamine” has a molecular weight of 126.13 g/mol . It has a boiling point of 225.6°C at 760 mmHg . The compound is typically stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Chemical Modification and Metallation

The metallation of π-deficient heterocyclic compounds, including (2-Fluoropyridin-3-yl)methanamine, showcases significant advancements in chemical research. Metallation, particularly focusing on 3-fluoropyridine, has been explored for its regioselectivity under various conditions, leading to the synthesis of 2,3- or 3,4-disubstituted pyridines. This process is critical for developing new chemical entities and intermediates used in pharmaceuticals and material science. The study by Marsais and Quéguiner (1983) delves into the chemoselectivity at low temperatures, using butyllithium-polyamine chelates or lithium diisopropylamide, and discusses the theoretical aspects of high regioselectivity in lithiation.

Fluoropyrimidines in Cancer Treatment

Fluoropyrimidines, notably 5-fluorouracil (5-FU), have been pivotal in treating various cancers. The mechanism of action, metabolism, and the role of dihydropyrimidine dehydrogenase (DPD) in mediating toxicity and efficacy highlight the importance of personalized medicine approaches. Del Re et al. (2017) review the pharmacogenetics of fluoropyrimidine treatment, emphasizing the need for pre-treatment screening for DPD polymorphisms to prevent toxicity and personalize treatment plans.

Fluorinated Compounds in Material Science

The unique properties of fluorinated compounds extend to material science, where their inclusion in liquid crystals has led to advancements in display technologies and sensors. Hird (2007) critically reviews the impact of fluorinated liquid crystals, demonstrating how the fluoro substituent modifies crucial properties such as melting points, mesophase morphology, and optical features, contributing to the development of high-performance materials.

Novel Approaches in Pharmacology

The exploration of fluorinated pyrimidines and their biochemical modulation presents new avenues in cancer therapy. Gmeiner (2020) discusses the synthesis and application of fluorinated pyrimidines, including 5-FU, in the treatment of cancer, highlighting recent insights into their mechanism of action on RNA- and DNA-modifying enzymes. The use of fluorinated compounds is evolving, with research focusing on the inhibition of specific enzymes beyond thymidylate synthase, underscoring the potential for more targeted and effective cancer treatments.

Safety And Hazards

The safety information for “(2-Fluoropyridin-3-yl)methanamine” indicates that it should be handled with care. The compound is typically stored in a dark place, sealed in dry conditions . The safety pictograms associated with this compound include GHS07 .

properties

IUPAC Name

(2-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSSWJRHPFEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663775
Record name 1-(2-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoropyridin-3-yl)methanamine

CAS RN

205744-16-7
Record name 2-Fluoro-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205744-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 0.3 g (2.46 mM) of 3-cyano-2-fluoropyridine (19), which was then diluted in 20 mL EtOH. The solution was flushed with argon, and then while under a blanket of argon, 60 mg of 10% Pd/C (20% by weight), was added. The system was then sealed by septum and put under vacuum. A hydrogen balloon was then added, and the reaction was stirred for three hours (followed by TLC). The reaction was then put under vacuum again, then exposed to air, and filtered (keeping catalyst wet). The resulting solution was dried and evaporated to give 0.28 g (90%) of the title compound, 3-aminomethyl-2-fluoropyridine (20).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
90%

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